molecular formula C12H6Cl2N2O2 B8600076 3-Chloro-5-(4-chloro-2-oxo-1,2-dihydropyridin-3-yloxy)benzonitrile

3-Chloro-5-(4-chloro-2-oxo-1,2-dihydropyridin-3-yloxy)benzonitrile

Cat. No.: B8600076
M. Wt: 281.09 g/mol
InChI Key: YDLPCCWJPWQVTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-(4-chloro-2-oxo-1,2-dihydropyridin-3-yloxy)benzonitrile is a chemical compound with the molecular formula C12H6Cl2N2O2 It is known for its unique structure, which includes both a chlorinated benzene ring and a chlorinated hydroxypyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(4-chloro-2-oxo-1,2-dihydropyridin-3-yloxy)benzonitrile typically involves the reaction of 3-chlorobenzonitrile with 4-chloro-2-hydroxypyridine under specific conditions. One common method is the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(4-chloro-2-oxo-1,2-dihydropyridin-3-yloxy)benzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene and pyridine rings can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or reduced to form an alcohol.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the hydroxyl group on the pyridine ring.

Scientific Research Applications

3-Chloro-5-(4-chloro-2-oxo-1,2-dihydropyridin-3-yloxy)benzonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(4-chloro-2-oxo-1,2-dihydropyridin-3-yloxy)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile
  • 3-Chloro-5-(4-chloro-2-oxo-1,2-dihydropyridin-3-yloxy)benzonitrile
  • 3-Chloro-5-[(2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy]benzonitrile

Uniqueness

This compound is unique due to its specific combination of functional groups and its reactivity profile. This uniqueness makes it valuable for various applications in scientific research and industry.

Properties

Molecular Formula

C12H6Cl2N2O2

Molecular Weight

281.09 g/mol

IUPAC Name

3-chloro-5-[(4-chloro-2-oxo-1H-pyridin-3-yl)oxy]benzonitrile

InChI

InChI=1S/C12H6Cl2N2O2/c13-8-3-7(6-15)4-9(5-8)18-11-10(14)1-2-16-12(11)17/h1-5H,(H,16,17)

InChI Key

YDLPCCWJPWQVTG-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C(=C1Cl)OC2=CC(=CC(=C2)C#N)Cl

Origin of Product

United States

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